Enhanced Aqueous Solubility vs. Parent Carbidopa
Carbidopa Ethyl Ester demonstrates a dramatically increased aqueous solubility compared to its parent molecule, Carbidopa. This property is a class-level characteristic for short-chain alkyl esters of similar aromatic amino acids, enabling novel formulation approaches such as liquid dosage forms that are not feasible with the poorly soluble parent drug [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | > 600 mg/mL (Inferred from L-DOPA ethyl ester class) |
| Comparator Or Baseline | Carbidopa (Parent compound) |
| Quantified Difference | Estimated to be orders of magnitude higher than the parent compound. |
| Conditions | Physiological buffer, based on class-level data for L-DOPA esters [1]. |
Why This Matters
High solubility is a critical requirement for developing liquid or rapidly dissolving formulations for improved drug delivery and overcoming absorption barriers.
- [1] Fix, J. A., et al. Short-chain alkyl esters of L-dopa as prodrugs for rectal absorption. Pharmaceutical Research, 1989, 6(6), 501-505. DOI: 10.1023/a:1015924724973. View Source
